molecular formula C11H18FNSn B12539985 2-Fluoro-4-(triethylstannyl)pyridine CAS No. 651341-62-7

2-Fluoro-4-(triethylstannyl)pyridine

Cat. No.: B12539985
CAS No.: 651341-62-7
M. Wt: 301.98 g/mol
InChI Key: VWESRVLWCZRULE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(triethylstannyl)pyridine is a fluorinated pyridine derivative that contains a triethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(triethylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method is the reaction of 2-fluoropyridine with triethylstannyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(triethylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(triethylstannyl)pyridine in chemical reactions involves the activation of the triethylstannyl group, which facilitates the formation of new bonds. The molecular targets and pathways depend on the specific reaction and the reagents involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst activates the stannyl group, allowing it to react with the boronic acid to form a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(triethylstannyl)pyridine is unique due to its specific stannyl group, which provides distinct reactivity and properties compared to other fluorinated pyridines. This makes it particularly useful in certain types of cross-coupling reactions and in the synthesis of specialized materials .

Properties

CAS No.

651341-62-7

Molecular Formula

C11H18FNSn

Molecular Weight

301.98 g/mol

IUPAC Name

triethyl-(2-fluoropyridin-4-yl)stannane

InChI

InChI=1S/C5H3FN.3C2H5.Sn/c6-5-3-1-2-4-7-5;3*1-2;/h2-4H;3*1H2,2H3;

InChI Key

VWESRVLWCZRULE-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C1=CC(=NC=C1)F

Origin of Product

United States

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